Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide
Description
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) (CAS 15107-10-5) is a bisquaternary ammonium salt characterized by an oxalylbis(iminoethylene) backbone linking two trimethylammonium groups, with iodide as the counterion . The oxalyl group (a two-carbon spacer) and the rigid iminoethylene linkages contribute to its unique electronic and steric properties, which influence binding affinity, solubility, and reactivity.
Properties
CAS No. |
62055-13-4 |
|---|---|
Molecular Formula |
C12H28I2N4O2 |
Molecular Weight |
514.19 g/mol |
IUPAC Name |
trimethyl-[2-[[2-oxo-2-[2-(trimethylazaniumyl)ethylamino]acetyl]amino]ethyl]azanium;diiodide |
InChI |
InChI=1S/C12H26N4O2.2HI/c1-15(2,3)9-7-13-11(17)12(18)14-8-10-16(4,5)6;;/h7-10H2,1-6H3;2*1H |
InChI Key |
IQUJETVSSPGGHT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCNC(=O)C(=O)NCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
The compound can be described by the IUPAC name: trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium; diiodide, with a molecular formula C18H32I2N4O2 and a molecular weight of approximately 590.3 g/mol.
The structure consists of:
- An oxalylbis(iminoethylene) core, which is a bis(iminoethylene) ligand linked through an oxalyl group.
- Two trimethylammonium groups attached via ethylene linkers.
- Two iodide anions balancing the charge.
This compound is a diiodide salt, indicating the presence of two iodide counterions.
Preparation Methods
General Synthetic Strategy
The preparation of ammonium bis(iminoethylene) diiodide salts typically involves multi-step synthetic routes that include:
- Synthesis of the bis(iminoethylene) ligand or its oxalyl derivative.
- Quaternization of the tertiary amine groups with methylating agents to form trimethylammonium groups.
- Introduction of iodide ions as counterions, usually by salt metathesis or direct quaternization with methyl iodide.
This general approach aligns with the well-established Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where a tertiary amine reacts with an alkyl halide to form quaternary ammonium salts.
Stepwise Synthesis
Synthesis of Oxalylbis(iminoethylene) Intermediate
The oxalylbis(iminoethylene) intermediate can be synthesized by condensation of oxalyl chloride with ethylenediamine derivatives under controlled conditions. This reaction typically proceeds via nucleophilic attack of the amine groups on the oxalyl chloride, forming amide linkages with elimination of HCl.
Quaternization to Form Trimethylammonium Groups
The tertiary amine functionalities in the intermediate are quaternized by reaction with methyl iodide (CH3I) or other methylating agents. This step follows the Menschutkin reaction mechanism:
$$
R3N + CH3I \rightarrow R3N^+CH3 \, I^-
$$
where $$R3N$$ is the tertiary amine and $$R3N^+CH_3$$ is the quaternary ammonium iodide salt.
Reaction conditions typically involve:
- Solvent: polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
- Temperature: ambient to moderate heating (25–60 °C).
- Reaction time: several hours to overnight to ensure complete quaternization.
Isolation and Purification
The diiodide salt precipitates out or can be isolated by solvent evaporation and recrystallization from suitable solvents such as ethanol or acetone. Purification may involve washing with diethyl ether to remove unreacted methyl iodide and drying under vacuum.
Alternative Synthetic Routes
While the direct quaternization of tertiary amines with methyl iodide is the most common method, alternative approaches include:
Representative Data Table of Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxalylbis(iminoethylene) synthesis | Oxalyl chloride, ethylenediamine | Dichloromethane | 0–5 (ice bath) | 2–4 hours | 70–85 | Controlled addition, inert atmosphere |
| Quaternization | Intermediate, methyl iodide | Acetonitrile | 25–50 | 12–24 hours | 80–95 | Excess methyl iodide used |
| Purification | Recrystallization solvents | Ethanol, acetone | Ambient | N/A | N/A | Drying under vacuum |
Characterization and Analytical Data
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of trimethylammonium groups and the oxalylbis(iminoethylene) backbone.
- Mass Spectrometry (MS) : Confirms molecular weight and presence of iodide ions.
- Infrared Spectroscopy (FTIR) : Shows characteristic amide and ammonium bands.
- Elemental Analysis : Confirms C, H, N, I content consistent with the diiodide salt.
- X-ray Crystallography : Provides definitive structural confirmation when crystals are obtained.
Research Discoveries and Applications
Quaternary ammonium salts like ammonium oxalylbis(iminoethylene) bis(trimethyl-, diiodide) have been studied for:
- Their role as intermediates in organic synthesis.
- Potential antimicrobial and surface-active properties.
- Use as building blocks in supramolecular chemistry and ion-pairing studies.
Research on similar bis(iminoethylene) quaternary ammonium salts has shown that variations in the alkyl substituents and counterions can modulate solubility, thermal stability, and biological activity.
Chemical Reactions Analysis
Types of Reactions
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) undergoes various chemical reactions, including:
Substitution reactions: The iodide ions can be substituted with other anions such as chloride or bromide.
Oxidation and reduction reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the quaternary ammonium groups.
Common Reagents and Conditions
Substitution reactions: Typically involve halide salts (e.g., NaCl, NaBr) in aqueous or organic solvents.
Oxidation reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Can be carried out using reducing agents like sodium borohydride.
Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution reactions: Formation of new quaternary ammonium salts with different anions.
Hydrolysis: Breakdown products include amines and carboxylic acids.
Scientific Research Applications
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies of cell membrane permeability and antimicrobial activity.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in formulations for cleaning agents and surface disinfectants.
Mechanism of Action
The antimicrobial activity of ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium groups interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism involves:
Molecular targets: Cell membrane phospholipids and proteins
Pathways involved: Disruption of membrane integrity and inhibition of essential cellular processes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bisquaternary Ammonium Salts with Varying Spacers
1,5-Diiodo-2,4-bis(beta-trimethylammonioethyl)benzene Diiodide
- Backbone : Aromatic benzene ring with iodinated substituents.
- Substituents : Trimethylammonium groups separated by ethyl spacers.
- Applications: Evaluated as a cartilage-selective X-ray contrast agent due to its iodine content and binding affinity to glycosaminoglycans in cartilage .
- Key Difference : The aromatic backbone enhances rigidity and radiopacity compared to the aliphatic oxalyl group in the target compound.
T16 (1,12-Dodecanemethylene bis[4-methyl-5-ethylthiazolium] Diiodide)
- Backbone : 12-carbon methylene chain.
- Substituents : Thiazolium heterocycles with methyl and ethyl groups.
- Applications : Antimalarial agent with an IC₅₀ of ~16 nM against Plasmodium falciparum .
- Key Difference : The thiazolium rings and long alkyl chain enhance membrane permeability and choline transport inhibition, unlike the target compound’s oxalyl backbone .
G25 (1,16-Hexadecamethylenebis[N-methylpyrrolidinium] Dibromide)
- Backbone : 16-carbon methylene chain.
- Substituents : N-methylpyrrolidinium groups.
- Applications : Antimalarial activity via choline uptake inhibition .
- Key Difference : The extended alkyl spacer increases hydrophobicity, favoring interaction with lipid bilayers, whereas the oxalyl group in the target compound may favor polar environments.
Bisquaternary Ammonium Salts with Alternative Backbones
Succinyldioxy Diethylenebis(trimethylammonium) Diiodide
- Backbone : Succinyl (four-carbon) spacer.
- Substituents : Trimethylammonium groups.
- Applications: Potential ion transport modulation due to the longer, flexible spacer .
1,6-Bis(triethylammonium)hexa-2,4-diyne Diiodide
- Backbone : Diacetylene (hexa-2,4-diyne).
- Substituents : Triethylammonium groups.
- Applications : Polymerization studies; forms ionic liquids or carbonized materials .
- Key Difference: The conjugated diacetylene backbone enables polymerization, a property absent in the oxalylbis(iminoethylene) compound .
Pharmacologically Active Analogues
Ambenonium Chloride
- Structure: Oxalylbis(iminoethylene) backbone with diethyl-o-chlorobenzyl groups and chloride counterions.
- Applications : Reversible acetylcholinesterase (AChE) inhibitor used in myasthenia gravis treatment .
- Key Difference : The o-chlorobenzyl substituents and diethyl groups enhance AChE binding affinity, whereas the trimethyl groups in the target compound may reduce steric hindrance .
Structural and Functional Comparison Table
Research Findings and Trends
- Spacer Length and Rigidity : Shorter spacers (e.g., oxalyl) enhance charge density and rigidity, favoring interactions with polyanionic targets like cartilage , while longer alkyl chains improve membrane permeability for antimalarial activity .
- Heterocyclic vs. Aliphatic Groups : Thiazolium rings in T16 confer antimalarial specificity, whereas trimethylammonium groups in the target compound may prioritize electrostatic binding .
- Counterion Effects: Iodide counterions in the target compound and T16 enhance solubility in polar media, whereas chloride in Ambenonium improves bioavailability .
Biological Activity
Ammonium, oxalylbis(iminoethylene)bis(trimethyl-, diiodide) is a quaternary ammonium compound recognized for its significant biological activity, particularly in antimicrobial applications. This article explores its biological mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C18H40I2N4O2
- Molecular Weight : 514.19 g/mol
- CAS Number : 62055-13-4
- IUPAC Name : trimethyl-[2-[[2-oxo-2-[2-(trimethylazaniumyl)ethylamino]acetyl]amino]ethyl]azanium;diiodide
The compound features two quaternary ammonium groups connected by an oxalylbis(iminoethylene) linker, enhancing its interaction with biological membranes.
The antimicrobial activity of this compound) primarily involves disrupting microbial cell membranes. The quaternary ammonium groups interact with negatively charged components of the cell membrane, leading to:
- Increased Permeability : The compound alters membrane integrity, allowing leakage of essential cellular contents.
- Cell Lysis : Prolonged exposure results in cell death due to irreversible damage to the membrane.
Molecular Targets
- Phospholipids : Interaction with membrane lipids disrupts bilayer integrity.
- Membrane Proteins : Binding to proteins can inhibit essential cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. It has been utilized in:
- Disinfectants and Antiseptics : Formulated into cleaning agents for healthcare settings.
- Cell Membrane Permeability Studies : Used in laboratory settings to investigate the effects on microbial cells.
Case Studies
- Study on Bacterial Inhibition :
- A study demonstrated that this compound) effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1% .
- Fungal Activity Assessment :
- Another research highlighted its efficacy against Candida albicans, showing a significant reduction in fungal load when applied topically .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity |
|---|---|---|
| Benzalkonium Chloride | Mono-quaternary | Moderate |
| Cetyltrimethylammonium Bromide | Mono-quaternary | Moderate |
| Didecyldimethylammonium Chloride | Mono-quaternary | High |
| This compound) | Bis-quaternary | Very High |
The bis-quaternary structure of this compound) provides enhanced antimicrobial efficacy compared to mono-quaternary compounds due to stronger interactions with microbial membranes .
Q & A
Q. How does the ligand geometry of oxalylbis(iminoethylene) influence coordination chemistry?
- Methodology : Compare with cyanodithioimidocarbonate complexes, where ligand bite angles affect metal-binding selectivity. Use cyclic voltammetry to study redox activity and single-crystal XRD to map coordination spheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
